L-Ornithine dihydrochloride serves as a substrate for the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of L-ornithine, producing putrescine, a precursor molecule for various polyamines like spermidine and spermine [1]. Polyamines play essential roles in cell growth, proliferation, and differentiation [1]. Researchers use L-Ornithine dihydrochloride to study polyamine biosynthesis and its regulation in various biological contexts.
[1] Li, J., & Morris, DR. (2016). Ornithine decarboxylase. The International Journal of Biochemistry & Cell Biology, 79, 1–8.
L-Ornithine dihydrochloride can be used to investigate the urea cycle, a metabolic pathway responsible for detoxifying ammonia in the body. In this pathway, L-ornithine acts as a precursor for the production of L-citrulline, another essential intermediate [2]. Researchers can utilize L-Ornithine dihydrochloride to study ammonia detoxification mechanisms and potential therapeutic interventions for hyperammonemia, a condition characterized by excess ammonia levels in the blood.
[2] Brusilow, WS, & Peters, TJ. (1986). The Urea Cycle. Advances in Enzymology and Related Areas of Molecular Biology, 58, 225–272.
Due to its role in amino acid metabolism, L-Ornithine dihydrochloride can be incorporated into cell culture media to support cell growth and protein synthesis. Researchers can use it to supplement culture media for various cell types, particularly those with high protein synthesis demands [3].
L-Ornithine dihydrochloride is a salt form of the non-proteinogenic α-amino acid L-ornithine, characterized by the chemical formula CHClNO. It is primarily involved in the urea cycle, a critical metabolic pathway for nitrogen disposal in mammals. L-Ornithine is not coded for by DNA, making it a non-proteinogenic amino acid. It plays a vital role in synthesizing other amino acids, such as arginine and citrulline, and is essential for various physiological processes, including ammonia detoxification and cellular metabolism .
L-Ornithine's primary function lies in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamoylase, which converts it to citrulline, a crucial step in detoxifying ammonia into urea for excretion.
Research suggests that L-Orn.HCl supplementation might increase arginine levels by facilitating its synthesis from ornithine. Arginine plays a role in nitric oxide production, potentially impacting blood flow and muscle function [, ]. However, the exact mechanisms underlying its effects in various physiological processes require further investigation.
Limited data exists regarding the specific safety profile of L-Orn.HCl.
General safety considerations for L-ornithine include:
L-Ornithine dihydrochloride exhibits several biological activities:
L-Ornithine dihydrochloride can be synthesized through various methods:
L-Ornithine dihydrochloride has diverse applications:
Several compounds share structural or functional similarities with L-Ornithine dihydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Arginine | Precursor in urea cycle | Proteinogenic amino acid; involved in nitric oxide production |
Citrulline | Metabolite of ornithine | Plays a role in nitric oxide synthesis; enhances exercise performance |
Putrescine | Polyamine derived from ornithine | Involved in cellular growth; lower molecular weight |
L-Lysine | Basic amino acid | Essential amino acid; involved in protein synthesis |
Ornithine L-aspartate | Salt form of ornithine | Used clinically for liver health; combines ornithine with aspartate |
L-Ornithine dihydrochloride's uniqueness lies in its specific role as a non-proteinogenic amino acid crucial for nitrogen metabolism while also serving as a precursor for other biologically significant compounds .
L-Ornithine dihydrochloride crystallizes in a monoclinic system with the non-centrosymmetric space group $$ P12_11 $$ . The unit cell parameters are $$ a = 9.948 \, \text{Å} $$, $$ b = 7.9637 \, \text{Å} $$, $$ c = 4.9826 \, \text{Å} $$, and $$ \beta = 83.13^\circ $$, forming a tightly packed lattice stabilized by hydrogen bonds between ammonium, carboxylate, and chloride ions . The molecule adopts a zwitterionic configuration in the solid state, with protonation at the α-amino and δ-ammonium groups, while the carboxyl group remains deprotonated .
The compound exists exclusively in the L-enantiomeric form due to its biosynthetic origin, with no evidence of racemization under standard storage conditions . Chirality is confirmed by a specific optical rotation of $$ [\alpha]^{20}_D = +16^\circ $$ to $$ +19^\circ $$ (5% aqueous solution) .
Table 1: Crystallographic Parameters of L-Ornithine Dihydrochloride
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | $$ P12_11 $$ |
Unit Cell Dimensions | $$ a = 9.948 \, \text{Å} $$, $$ b = 7.9637 \, \text{Å} $$, $$ c = 4.9826 \, \text{Å} $$, $$ \beta = 83.13^\circ $$ |
Molecular Formula | $$ \text{C}5\text{H}{12}\text{N}2\text{O}2 \cdot 2\text{HCl} $$ |
Molecular Weight | 205.08 g/mol |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Key absorptions include:
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 205.08 $$ (M$$^+$$), with fragment ions at $$ m/z = 132 $$ (loss of HCl) and $$ m/z = 90 $$ (cleavage of the carboxyl group) .
L-Ornithine dihydrochloride exhibits high thermal stability, with decomposition initiating at $$ 197^\circ \text{C} $$ . The compound is hygroscopic, requiring storage under inert gas at controlled room temperature (15–25°C) .
Solubility:
Solvent | Solubility (25°C) |
---|---|
Water | 34 mg/mL (201.63 mM) |
Ethanol | Insoluble |
DMSO | Insoluble |
Aqueous solubility is pH-dependent, peaking at 543 mg/mL in neutral conditions due to zwitterion stabilization . The solubility decreases in acidic media (pH < 4) as the carboxyl group protonates, reducing ionic interactions .
(Note: This section was excluded per user instructions.)
(Note: This section was excluded per user instructions.)
L-Ornithine dihydrochloride functions as a central component in the urea cycle, also known as the ornithine cycle, which represents the primary mechanism for ammonia detoxification in mammals [2] [5]. The urea cycle converts toxic ammonia into urea, a less harmful compound that can be safely excreted by the kidneys [6]. This metabolic pathway occurs predominantly in periportal hepatocytes and involves a series of five enzymatic reactions [7].
The cycle begins with the formation of carbamoyl phosphate from ammonia and carbon dioxide by carbamoyl phosphate synthetase I, which is activated by N-acetylglutamate [8] [9]. Ornithine then combines with carbamoyl phosphate through the action of ornithine transcarbamylase to form citrulline [10] [6]. This reaction occurs within the mitochondrial matrix and represents the second step of the urea cycle [5].
The relationship between ornithine availability and urea cycle efficiency demonstrates the compound's regulatory importance [11]. Studies have shown that ornithine metabolism is coupled to oxidative phosphorylation in isolated rat liver mitochondria, involving ornithine aminotransferase, glutamic semialdehyde dehydrogenase, and glutamate dehydrogenase [11]. This coupling mechanism suggests that ornithine may be utilized to sustain ATP levels during mitochondrial energy-deficiency states, resulting in decreased urea-cycle flux and increased ammonia production [11].
Table 1: Kinetic Parameters of Ornithine Aminotransferase
Parameter | Wild-type | Units | Reference |
---|---|---|---|
Km (Ornithine) | 0.3 mM | mM | [12] |
Km (α-Ketoglutarate) | 0.13 mM | mM | [13] |
kcat | 0.59 s⁻¹ | s⁻¹ | [12] |
kcat/Km (Ornithine) | 540 M⁻¹s⁻¹ | M⁻¹s⁻¹ | [12] |
kcat/Km (α-KG) | 8.46×10³ M⁻¹s⁻¹ | M⁻¹s⁻¹ | [13] |
The ammonia detoxification process through L-ornithine demonstrates remarkable efficiency, with each cycle consuming three ATP molecules and producing one molecule of urea [6] [14]. Research indicates that L-ornithine L-aspartate acts through substrate activation mechanisms to detoxify ammonia, serving as a substrate for the urea cycle and increasing urea production in periportal hepatocytes [15].
The metabolic fate of L-ornithine dihydrochloride involves complex interorgan relationships, particularly between the liver and peripheral tissues [16] [17]. The liver serves as the primary site for ornithine metabolism, containing all enzymes necessary for complete oxidation of ornithine to carbon dioxide [18]. Hepatic ornithine aminotransferase expression is restricted to perivenous hepatocytes and co-localized with glutamine synthetase expression, suggesting a major role in nitrogen homeostasis [19].
Studies examining interorgan amino acid metabolism in humans with normal liver function have revealed that glutamine serves as a precursor of ornithine, which can be converted to citrulline by the intestine [17]. Citrulline is subsequently transformed in the kidneys to arginine, establishing an intestinal-renal pathway for arginine synthesis [17]. The liver extracts citrulline from this pathway at a rate dependent on intestinal citrulline release and hepatic citrulline influx [17].
Table 2: Ornithine Distribution and Ornithine Aminotransferase Activity Across Tissues
Tissue | Ornithine Concentration | Ornithine Aminotransferase Activity | Reference |
---|---|---|---|
Liver | 25-50 μmol/g | High | [20] |
Kidney (Female) | 15-30 μmol/g | Very High | [21] |
Kidney (Male) | 8-15 μmol/g | High | [21] |
Skeletal Muscle | 10-20 μmol/g | Low | [22] |
Brain | 5-15 μmol/g | Moderate | [23] |
The kidney demonstrates significant gender differences in ornithine metabolism, with female rats showing fourfold higher ornithine aminotransferase protein levels compared to males [21]. In renal tissues, L-ornithine is reabsorbed along the proximal convoluted tubule and transported by basolateral carriers [21]. The ornithine aminotransferase protein distribution increases from the superficial cortex toward the outer medulla, reaching its highest level in cortical and medullary proximal straight tubules [21].
Skeletal muscle plays a unique role in ornithine metabolism, where ornithine is thought to serve as a precursor for glutamine synthesis with removal of two ammonia molecules for each ornithine molecule being metabolized to two molecules of glutamine [16]. Studies using ornithine phenylacetate treatment have shown that the effect was related to hepatic metabolism of ornithine rather than muscle-based ammonia fixation [22].
The transport of ornithine across cellular membranes involves specific carrier systems, particularly the cationic amino acid transporter-1, which plays a crucial role in ornithine uptake in various cell types [24]. Research has demonstrated that ornithine transport via this transporter may be essential for ornithine utilization in specific cellular contexts [24].
The regulation of ornithine aminotransferase activity involves multiple molecular mechanisms that control both enzyme expression and catalytic function [25] [23]. Ornithine aminotransferase is a pyridoxal-5'-phosphate-dependent mitochondrial matrix enzyme that catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-5-semialdehyde and glutamate [23] [26].
All-trans-retinoic acid serves as a significant regulator of ornithine aminotransferase expression and enzymatic activity in intestinal epithelial cells [25]. Treatment with retinoic acid induces increases in ornithine aminotransferase gene expression and enzymatic activity, resulting in decreased intracellular concentrations of ornithine and polyamines in a dose-dependent manner [25]. This regulation occurs through increased ornithine aminotransferase messenger ribonucleic acid expression rather than post-translational modifications [25].
Table 3: Regulatory Molecules in Ornithine Metabolism
Regulatory Molecule | Target Enzyme | Effect | Km/Ki Value | Reference |
---|---|---|---|---|
N-Acetylglutamate | Carbamoyl Phosphate Synthetase I | Activator | 0.2 mM | [9] |
Arginine | N-Acetylglutamate Synthase | Activator | 0.16 mM | [27] |
Glutamate | Ornithine Aminotransferase | Substrate | 6.3 mM | [27] |
Ornithine | Ornithine Transcarbamylase | Substrate | 0.3 mM | [12] |
ATP | Carbamoyl Phosphate Synthetase I | Substrate | 2.0 mM | [14] |
The allosteric regulation of the urea cycle involves N-acetylglutamate as an essential activator of carbamoyl phosphate synthetase I [9] [28]. N-acetylglutamate levels increase in response to elevated ammonia concentrations, promoting carbamoyl phosphate synthetase I activity and enhancing the urea cycle's capacity for ammonia removal [9]. The synthesis of N-acetylglutamate is catalyzed by N-acetylglutamate synthase, which is significantly enhanced by arginine in mammalian systems [28].
Ornithine aminotransferase overexpression studies in transgenic mice have revealed that increased enzyme activity leads to decreased plasma and liver ornithine concentrations without affecting glutamine or arginine homeostasis [20]. The kinetic parameters of ornithine aminotransferase, including Km and maximum reaction velocity values, remain unchanged between wild-type and transgenic animals, indicating that overexpression affects enzyme quantity rather than catalytic efficiency [20].
The enzyme demonstrates higher affinity for α-ketoglutarate compared to ornithine, with the apparent Km for α-ketoglutarate being more than fivefold lower than that for ornithine [29]. This differential affinity suggests that α-ketoglutarate availability may be a limiting factor in ornithine catabolism under certain physiological conditions [29].
Gender-specific regulation of ornithine aminotransferase has been documented, with estrogens inducing enzyme expression in rats [30]. Female rats consistently demonstrate higher ornithine aminotransferase activity in kidney tissues compared to males, indicating hormonal influence on enzyme regulation [30] [21].
The metabolic integration of ornithine aminotransferase activity with other pathways involves its role in proline synthesis and polyamine metabolism [31] [32]. Under stress conditions, ornithine aminotransferase participates in stress-induced proline accumulation, serving as an alternative metabolic pathway in mitochondria [31]. The enzyme's activity is also linked to polyamine synthesis regulation, where increased ornithine aminotransferase activity can decrease intracellular ornithine availability for polyamine biosynthesis [25].
Table 4: Chemical Properties of L-Ornithine Dihydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₄Cl₂N₂O₂ | [1] |
Molecular Weight | 205.08 g/mol | [1] |
CAS Number | 6211-16-1 | [1] |
Melting Point | 197-199°C (dec.) | [4] |
Solubility | Freely soluble in water | [3] |
The chemical transformation of L-Arginine to L-Ornithine dihydrochloride represents one of the most established synthetic pathways for this compound. This approach leverages the natural metabolic relationship between these amino acids, utilizing various chemical catalysts and reaction conditions to achieve efficient conversion [1] [2].
Phase-transfer catalysis has emerged as a sophisticated approach for the hydrolytic conversion of L-Arginine to L-Ornithine. This methodology employs specialized catalysts to facilitate the transfer of reactants between different phases, thereby enhancing reaction efficiency and selectivity [3] [4].
The process typically involves the use of crown ethers in conjunction with quaternary ammonium salts as phase-transfer agents. Crown ethers, particularly 18-crown-6 and 15-crown-5, demonstrate exceptional ability to coordinate with metal cations and facilitate the hydrolysis reaction [5]. The optimal concentration range for crown ether addition has been established at 0.1-0.5 mol% relative to the substrate concentration [3].
Quaternary ammonium salts, including tetrabutylammonium bromide and benzyltriethylammonium chloride, serve as effective phase-transfer catalysts by facilitating the transport of ionic species across phase boundaries [4]. These catalysts enable the reaction to proceed under milder conditions compared to conventional hydrolysis methods, typically requiring temperatures in the range of 80-120°C [5].
The mechanism involves the formation of an ion-paired complex between the phase-transfer catalyst and the L-Arginine substrate. This complex facilitates nucleophilic attack by hydroxide ions on the guanidinium group of L-Arginine, leading to the formation of L-Ornithine and urea as products [1]. The stereoselectivity of this process is maintained through the controlled environment provided by the phase-transfer system.
Optimization studies have demonstrated that reaction yields of 15-25% can be achieved under optimal conditions [6]. The relatively moderate yields are attributed to competing side reactions and the inherent stability of the guanidinium group in L-Arginine. However, the mild reaction conditions and enhanced selectivity make this approach attractive for applications requiring high stereochemical purity.
Barium hydroxide-mediated alkaline hydrolysis represents a well-established chemical method for converting L-Arginine to L-Ornithine. This approach utilizes the strong alkaline properties of barium hydroxide to promote the hydrolytic cleavage of the guanidinium group in L-Arginine [2] [7].
The process involves dissolving L-Arginine in aqueous solution followed by the addition of barium hydroxide octahydrate (Ba(OH)₂·8H₂O). The reaction mixture is heated under pressure in an autoclave at 160°C ± 5°C for 30-60 minutes [5] [7]. The high temperature and alkaline conditions are essential for overcoming the stability of the guanidinium group and achieving complete conversion.
The initial pH adjustment to 12.0 using sodium hydroxide or barium hydroxide creates the necessary alkaline environment for the hydrolysis reaction [6]. Under these conditions, the guanidinium group undergoes nucleophilic attack by hydroxide ions, resulting in the formation of L-Ornithine and urea [1]. The reaction can be represented as:
L-Arginine + H₂O → L-Ornithine + Urea
Following the hydrolysis reaction, the solution undergoes a series of purification steps. Ammonium carbonate is added to precipitate excess barium ions as barium carbonate, which is subsequently removed by filtration [8]. The filtrate is then concentrated under vacuum to obtain crude L-Ornithine.
The conversion of L-Ornithine to its dihydrochloride salt is achieved by pH adjustment with hydrochloric acid. The solution is acidified to pH 1-2, causing precipitation of L-Ornithine dihydrochloride as a crystalline solid [2]. This salt formation not only facilitates product isolation but also enhances the stability and storage properties of the final product.
Yield optimization studies have demonstrated that this method can achieve 47-60% overall yields when properly optimized [8] [2]. The higher yields compared to phase-transfer catalysis are attributed to the more aggressive reaction conditions that ensure complete substrate conversion. However, the high temperature requirements and generation of inorganic waste represent limitations of this approach.
Enzymatic bioconversion represents the most environmentally sustainable and selective approach for L-Ornithine dihydrochloride production. This methodology utilizes arginase (EC 3.5.3.1), a manganese-dependent enzyme that catalyzes the hydrolysis of L-Arginine to L-Ornithine and urea [9] [10] [11].
Arginase is widely distributed across various organisms, including bacteria, yeast, plants, and animals [11]. The enzyme catalyzes the divalent cation-dependent hydrolysis of L-Arginine through a mechanism involving a binuclear manganese cluster at the active site [11]. The substrate L-Arginine binds to the active site without directly coordinating to the metal centers, and a metal-bridging hydroxide initiates nucleophilic attack on the guanidinium group [11].
Bacillus subtilis has emerged as a preferred source of arginase for industrial applications due to its robust enzyme production capabilities and favorable fermentation characteristics [12] [13]. The organism can be cultivated on simple media containing peptone, yeast extract, glucose, and mineral salts [12]. Optimal cultivation conditions include temperatures of 30-50°C, pH 7.0-10.0, and fermentation times of 6-72 hours [12].
The enzymatic bioconversion process involves several key steps. First, Bacillus subtilis cells containing arginase activity are cultivated in fermentation media optimized for enzyme production [12]. The cells are then harvested by centrifugation and used directly as a whole-cell biocatalyst or subjected to cell disruption to release the enzyme [12].
For the conversion reaction, a system is prepared containing the arginase-containing cells or cell-free extract, L-Arginine substrate, buffer solution, and deionized water [12]. The optimal enzyme loading ranges from 10-50 U/g substrate, and the reaction is conducted at 30-50°C with pH maintained at 7.0-9.0 using phosphate or Tris buffer [12] [9].
Manganese ions (Mn²⁺) are essential cofactors for arginase activity and must be present in the reaction medium [11]. The metal ions participate directly in the catalytic mechanism by coordinating the metal-bridging hydroxide that initiates substrate hydrolysis [11]. Optimal Mn²⁺ concentrations typically range from 0.1-1.0 mM [9].
The conversion reaction proceeds with high specificity, achieving substrate conversion efficiencies exceeding 95% and L-Ornithine yields of 80-95% [12] [9]. The enzymatic approach offers several advantages including mild reaction conditions, high stereoselectivity, minimal side product formation, and environmental compatibility [9].
Recombinant thermophilic arginase represents an advanced development in enzymatic bioconversion technology [14] [15]. These engineered enzymes exhibit enhanced thermal stability and catalytic efficiency, enabling operation at elevated temperatures (60-80°C) with reduced reaction times (2-8 hours) [14]. The use of thermophilic enzymes also facilitates downstream processing by reducing microbial contamination risks and improving product recovery.
Recent innovations include the development of coupled enzyme systems that combine arginase with urease to simultaneously convert L-Arginine to L-Ornithine while degrading the urea byproduct [15]. This approach eliminates the need for urea separation and can improve the overall process economics [15].
Following enzymatic conversion, the reaction mixture undergoes decolorization using activated carbon followed by L-Ornithine separation and purification using strong-acid cation exchange resin [12]. The purified L-Ornithine is then converted to its dihydrochloride salt through pH adjustment with hydrochloric acid.
The purification and crystallization of L-Ornithine dihydrochloride requires sophisticated protocols to achieve pharmaceutical-grade purity and optimal crystal morphology. These processes are critical for ensuring product quality, stability, and bioavailability [16] [17] [18].
Activated carbon decolorization serves as the primary purification step for removing colored impurities and organic contaminants from crude L-Ornithine solutions [16]. The process involves adding activated carbon at a concentration of 1% w/v to the solution at 60±5°C with continuous stirring for 30-60 minutes [16]. The activated carbon adsorbs colored compounds, residual organic matter, and trace impurities, resulting in a colorless solution with 85-92% purity [16].
Ion exchange chromatography represents the most effective purification technique for achieving high-purity L-Ornithine dihydrochloride [16] [17]. Strong-acid cation exchange resins, such as Dowex 50WX8 or Amberlite IR-120, are employed to selectively adsorb L-Ornithine from aqueous solutions [16]. The process involves loading the crude L-Ornithine solution onto the resin column at room temperature, followed by washing with deionized water to remove unbound impurities [17].
Elution of L-Ornithine from the cation exchange resin is accomplished using aqueous alkaline solutions, typically 2-4 M ammonium hydroxide or sodium hydroxide [17] [18]. The alkaline conditions convert the protonated L-Ornithine to its free base form, enabling desorption from the resin [18]. The eluate is then treated to remove the alkaline component through neutralization with hydrochloric acid or ion exchange with hydrogen-form resin [18].
Crystallization from aqueous-alcoholic solutions provides an effective method for obtaining well-formed L-Ornithine dihydrochloride crystals [17] [18]. The process involves mixing the purified aqueous L-Ornithine solution with a hydrophilic organic solvent, typically ethanol or methanol, in ratios ranging from 1:1 to 1:5 (water:alcohol) [18]. The organic solvent reduces the solubility of L-Ornithine, promoting supersaturation and crystal nucleation [17].
Freeze crystallization represents an advanced crystallization technique that produces large, high-quality crystals with transparency exceeding 98% [16]. The process involves controlled cooling of the L-Ornithine solution to 6-22°C at a cooling rate not exceeding 20°C/hour [16]. During cooling, the solution is stirred at 40-50 rpm to ensure uniform temperature distribution and controlled crystal growth [16].
The freeze crystallization process begins with the preparation of a concentrated L-Ornithine solution, typically 150-300 g/L [16]. The solution is placed in a crystallizer equipped with temperature control and agitation systems [16]. As the temperature decreases, supersaturation increases, leading to crystal nucleation and growth [16]. The controlled cooling rate prevents rapid nucleation that would result in small, poorly formed crystals [16].
Recrystallization from water-ethanol mixtures serves as a final purification step to achieve pharmaceutical-grade purity (96-99%) [16]. The process involves dissolving the crude L-Ornithine dihydrochloride in hot deionized water (80-90°C) to create a saturated solution [16]. Ethanol is then added slowly while stirring to induce controlled precipitation [16]. The recrystallization process removes residual impurities and produces pure white crystals with excellent stability [16].
Precipitation with hydrochloric acid converts L-Ornithine to its dihydrochloride salt while simultaneously achieving purification [16]. The process involves adjusting the pH of the L-Ornithine solution to 1-2 using concentrated hydrochloric acid [16]. Under these acidic conditions, L-Ornithine exists in its fully protonated form and precipitates as the dihydrochloride salt [16]. This method achieves purities of 98-99.5% with yields of 95-99% [16].
Vacuum drying and concentration serves as the final processing step to remove residual moisture and achieve a stable crystalline product [16]. The process is conducted at 65-70°C under vacuum conditions of -0.1 to -0.08 MPa for 4-4.5 hours [16]. The vacuum drying removes surface moisture and crystallization water while preventing thermal decomposition of the product [16]. The final product exhibits purities of 99-99.8% with excellent storage stability [16].
The optimization of crystallization parameters significantly impacts both yield and crystal quality. Supersaturation ratio, cooling rate, agitation speed, and seeding density must be carefully controlled to achieve optimal results [19] [20]. Crystal morphology studies using X-ray crystallography have revealed that L-Ornithine hydrochloride crystallizes in the monoclinic space group P2₁ with specific cell dimensions (a = 4.99 Å, b = 8.00 Å, c = 10.00 Å, β = 97°) [19] [20].
The molecular structure of L-Ornithine dihydrochloride in the crystalline state shows that the molecule exists as a zwitterion with both alpha and terminal amino nitrogen atoms accepting protons [20]. The side chain adopts a fully extended configuration, and the amino nitrogen atoms assume tetrahedral geometry [20]. The molecules are interconnected through a three-dimensional network of hydrogen bonds involving N-H···Cl⁻ and N-H···O interactions [20].
Advanced crystallization techniques include the use of crystallization additives such as surfactants and crystal habit modifiers to control crystal morphology and size distribution [21]. These additives can influence nucleation kinetics, crystal growth rates, and final crystal properties [21]. The selection of appropriate additives depends on the specific requirements for crystal size, shape, and purity [21].
Process analytical technology (PAT) has been increasingly applied to crystallization monitoring and control [16]. In-line spectroscopic techniques, particle size analyzers, and turbidity measurements enable real-time monitoring of crystallization progress and automatic process control [16]. These technologies ensure consistent product quality and optimal process performance [16].
The integration of quality by design (QbD) principles into crystallization process development has led to more robust and predictable processes [16]. Design of experiments (DoE) approaches are used to systematically investigate the effects of process parameters on product quality attributes [16]. This methodology enables the identification of critical process parameters and the establishment of control strategies for consistent product quality [16].
Synthesis Method | Starting Material | Key Catalyst/Agent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Hydrolytic Degradation with Phase-Transfer Catalysts | L-Arginine | Phase-transfer catalyst + Crown ether | Elevated temperature, pH adjustment | 15-25 | Simple procedure, mild conditions | Moderate yields, side reactions |
Barium Hydroxide-Mediated Alkaline Hydrolysis | L-Arginine | Barium hydroxide (Ba(OH)₂) | 160°C, alkaline pH with Ba(OH)₂ | 47-60 | High conversion efficiency, established method | High temperature, waste generation |
Enzymatic Bioconversion (Bacillus subtilis) | L-Arginine | Arginase from Bacillus subtilis | 30-50°C, pH 7.0-10.0, 6-72h | 80-95 | High specificity, mild conditions, eco-friendly | Enzyme stability, longer reaction time |
Enzymatic Bioconversion (Recombinant Arginase) | L-Arginine | Recombinant thermophilic arginase | 60-80°C, optimized pH, 2-8h | 85-98 | High efficiency, thermostable enzyme | Enzyme cost, substrate specificity |
Chemical Synthesis from Glutamate Pathway | L-Glutamate | Acetylglutamate synthase/deacetylase | Fermentation conditions, 30-37°C | 40-70 | Direct biosynthesis, sustainable | Complex pathway engineering required |
Direct Fermentation (Corynebacterium glutamicum) | Glucose/Carbon source | Metabolically engineered strain | Fermentation: 30-37°C, controlled pH | 65-85 | Scalable, sustainable, high titer possible | Strain development complexity |
Ion Exchange Resin Purification | L-Ornithine (crude) | Cation exchange resin | Room temperature, pH adjustment | 90-98 | High purity, removes impurities | Requires initial ornithine source |
Purification Method | Process Description | Operating Conditions | Expected Purity (%) | Crystal Quality | Typical Yield (%) |
---|---|---|---|---|---|
Activated Carbon Decolorization | Addition of activated carbon (1% w/v) at 60±5°C with stirring | Temperature: 60±5°C, Stirring time: 30-60 min | 85-92 | Improved color, reduced impurities | 88-95 |
Ion Exchange Chromatography | Strong-acid cation exchange resin treatment followed by alkaline elution | Room temperature, pH adjustment with alkaline solution | 95-98 | High purity, colorless crystals | 90-97 |
Crystallization from Aqueous-Alcoholic Solution | Mixing aqueous L-ornithine solution with hydrophilic organic solvent | Room temperature mixing, 1:1 to 1:3 ratio | 92-96 | Well-formed crystals, good morphology | 85-93 |
Freeze Crystallization | Controlled cooling to 6-22°C with stirring at 40-50 rpm | Cooling rate: ≤20°C/hour, Final temp: 6-22°C | 94-97 | Large crystals, high transparency (>98%) | 90-95 |
Recrystallization from Water-Ethanol | Dissolution in hot water followed by ethanol addition | Boiling water dissolution, slow cooling | 96-99 | Pure white crystals, good stability | 85-90 |
Precipitation with Hydrochloric Acid | pH adjustment with HCl to form hydrochloride salt | pH adjustment to 1-2, precipitation occurs | 98-99.5 | Fine crystalline powder, high solubility | 95-99 |
Vacuum Drying and Concentration | Vacuum drying at 65-70°C under -0.1 to -0.08 MPa | Vacuum: -0.1 MPa, Temperature: 65-70°C, Time: 4-4.5h | 99-99.8 | Dry crystalline product, stable form | 98-100 |